molecular formula C6H10N4 B189450 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine CAS No. 148777-81-5

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B189450
CAS No.: 148777-81-5
M. Wt: 138.17 g/mol
InChI Key: VWBODHFJPJQOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine is a bicyclic heterocyclic compound of significant interest in scientific research, featuring fused pyrazole and partially saturated pyrimidine rings. This structure combines hydrogen-bonding capability, conferred by the amine group, with conformational flexibility from the tetrahydropyrimidine ring, establishing it as a versatile and valuable scaffold in medicinal chemistry and drug discovery . The compound's core serves as a key building block for the synthesis of more complex molecules. Its derivatives have been investigated for a range of pharmacological activities. Notably, this scaffold has been studied as a protein kinase inhibitor, and closely related tetrahydropyrimidine compounds have demonstrated promising biological activities, including antimicrobial and anticancer effects in scientific research . Furthermore, recent research on analogous structures has explored their potential as Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus . The presence of the amine group at the 3-position provides a reactive handle for further functionalization, allowing researchers to explore diverse structure-activity relationships and optimize properties for specific targets . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSUUQOHRQRALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595631
Record name 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148777-81-5
Record name 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Cyclization Strategies

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclization reactions involving hydrazine derivatives and β-diketones or β-ketoesters. A pivotal study demonstrated the use of ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate as a starting material for subsequent functionalization. Key steps include:

  • Reduction : Sodium borohydride-mediated reduction of the ester group to yield alcohol intermediates (99% yield).

  • Oxidation : Dess–Martin periodinane oxidation of alcohols to aldehydes (46% yield).

  • Reductive Amination : Coupling of aldehydes with amines (e.g., N-tert-butylpiperazine, morpholine) using sodium triacetoxyborohydride (38–93% yields).

Functional Group Interconversion

Hydrolysis of ester intermediates to carboxylic acids (98% yield using lithium hydroxide) followed by amide formation diversifies the C(2) position. This step is critical for enhancing interactions with target enzymes like PI3Kδ.

Table 1: Key Reaction Steps and Yields

StepReagent/ConditionsYield (%)
Ester ReductionNaBH₄, THF, 0°C to RT99
Alcohol OxidationDess–Martin periodinane, DCM46
Reductive AminationNaBH(OAc)₃, DCE, RT38–93
Ester HydrolysisLiOH, THF/H₂O, RT98

Optimization of Selectivity and Activity

Role of Substituents

Modifications at the C(5) position with benzimidazole derivatives significantly influence PI3Kδ inhibition. For example:

  • 2-(Difluoromethyl)benzimidazole : Enhances selectivity by forming hydrogen bonds with Lys-779 in the PI3Kδ active site.

  • Morpholine at C(7) : Stabilizes the hinge region via hydrogen bonding with Val-828.

Impact of Linker Groups

Replacing methylene (-CH₂-) with carbonyl (-CO-) groups alters binding modes:

  • Methylene Linkers : Promote interactions with Trp-760 ("tryptophan shelf"), critical for isoform selectivity.

  • Carbonyl Linkers : Shift binding toward Asp-832 and Asp-897, reducing potency but improving solubility.

Table 2: Substituent Effects on PI3Kδ Inhibition (IC₅₀)

CompoundC(5) SubstituentC(2) LinkerIC₅₀ (nM)
62-(Difluoromethyl)benzimidazole-CH₂-18
402-(Difluoromethyl)benzimidazole-CO-210

Mechanistic Insights from Docking Studies

Molecular docking using AutoDock Vina revealed:

  • Morpholine Interaction : Hydrogen bonding with Val-828 stabilizes the hinge region.

  • Benzimidazole Positioning : Nitrogen atoms coordinate with Lys-779, while fluorinated groups enhance hydrophobic contacts.

  • Aliphatic Side Chains : tert-Butylpiperazine groups engage Trp-760, but hydroxylated variants (e.g., 2-hydroxypropyl) reduce affinity due to steric clashes .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Variations

The target compound’s pyrimidine ring distinguishes it from analogs like 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl-methanamine (CAS 928754-10-3), which replaces pyrimidine with pyridine, reducing nitrogen content and altering electron distribution . Similarly, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine (CAS 149978-63-2) shifts the amine group to the pyridine ring’s 2-position, impacting hydrogen-bonding interactions .

Substituent Effects

  • Ethyl Esters (SYN/ANTI Isomers) : Ethyl 5,7-dimethyl derivatives (e.g., compounds 6b and 7b in ) exhibit stereochemical diversity, with SYN and ANTI isomers showing distinct NMR profiles due to spatial arrangements of substituents .
  • Azido-Tetrazole Systems : Pyrido-tetrazolo derivatives (e.g., 4a , 4b ) in feature azide groups, enabling click chemistry applications but introducing stability challenges under physiological conditions .

Physicochemical Properties

  • Solubility : The hydrochloride form of the target compound offers enhanced aqueous solubility compared to free bases like 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine .
  • Thermal Stability : Benzofuran-containing derivatives () exhibit higher melting points (>130°C) due to extended π-conjugation , whereas azido-tetrazole compounds (e.g., 4aA ) show lower thermal stability (mp 132°C) .
  • Spectral Data :
    • NMR : Anti-isomers of ethyl esters display distinct coupling constants (e.g., 7b in ) compared to syn-isomers, aiding stereochemical identification .
    • HRMS : Azido derivatives (e.g., 4a ) confirm molecular formulas via exact mass matching (<2 ppm error) .

Biological Activity

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique pyrazolo[1,5-a]pyrimidine core, which is prevalent in various bioactive molecules and pharmaceuticals. The compound's structure allows for extensive functionalization, making it a valuable scaffold in drug discovery and development.

  • IUPAC Name : this compound
  • Molecular Formula : C6H10N4
  • CAS Number : 148777-81-5
  • InChI Key : KJSUUQOHRQRALU-UHFFFAOYSA-N

Synthesis and Derivatives

The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include alkylation and formylation of pyrazole derivatives followed by reductive amination. Various derivatives of this compound have been synthesized to enhance its biological activity and specificity.

This compound interacts with specific molecular targets such as enzymes and receptors. Notably, it has been shown to inhibit Bruton’s tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways. This inhibition can lead to therapeutic effects in conditions like cancer and autoimmune diseases.

Anticancer Activity

Research indicates that compounds with the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. For instance:

  • Study Findings : A series of derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines.
  • Case Study : One study highlighted that a derivative of this compound inhibited cell proliferation in leukemia cells through apoptosis induction.

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Research has demonstrated that certain derivatives possess potent inhibitory effects on cyclooxygenase (COX) enzymes:

CompoundIC50 (μM)COX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A5.4026.1930.95
Compound B0.0128.5771.00

These results indicate that modifications to the core structure can enhance anti-inflammatory activity while maintaining low toxicity levels.

Enzyme Inhibition

Several studies have focused on the enzyme inhibitory potential of this compound:

  • Bruton’s Tyrosine Kinase (BTK) : Inhibition leads to reduced B-cell activation.
  • Cyclooxygenase (COX) : Selective inhibitors derived from this scaffold have shown improved efficacy compared to traditional NSAIDs.

Research Applications

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its applications extend beyond medicinal chemistry into fields such as:

  • Material Science : Utilized for developing new materials with unique properties.
  • Agrochemicals : Investigated for potential use in crop protection agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine derivatives, and how are yields optimized?

  • Answer : Two primary synthetic strategies are documented:

  • Multi-step synthesis : Starting from Boc-β-alanine, a 6-unsubstituted benzyl ester intermediate is synthesized, followed by N-alkylation, O-debenzylation, and amidation to yield target compounds. This method achieves overall yields of ~40% .
  • Retro-Mannich cascade rearrangement : A library of derivatives is generated via this rearrangement, which avoids harsh conditions and improves scalability .
    • Optimization : Yield improvements are achieved through solvent selection (e.g., chloroform for oxidation steps) and leaving group optimization (e.g., methylsulfonyloxy groups for cyclization) .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

  • Answer : Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR differentiate syn- and anti-isomers based on chemical shifts (e.g., ethyl 5,7-dimethyl derivatives in ). For example, syn-isomers show distinct splitting patterns for methyl groups due to restricted rotation .
  • Mass spectrometry (MS) : High-resolution MS validates molecular formulas (e.g., C8_8H10_{10}N4_4 for 2,6-dimethyl derivatives) .
  • Elemental analysis : Matches calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation in pyrazolo[1,5-a]pyrimidine carbonitrile derivatives) .

Advanced Research Questions

Q. What are the stereochemical challenges in synthesizing this compound derivatives, and how are they resolved?

  • Answer : The tetrahydropyrimidine ring introduces axial chirality, leading to syn/anti diastereomers. Strategies include:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., Boc-β-alanine) to control stereochemistry .
  • NMR-guided separation : Syn-isomers exhibit downfield shifts for equatorial protons, enabling identification and isolation .
    • Example : Ethyl (5R,7S)-5,7-dimethyl derivatives (syn) vs. (5S,7S)-isomers (anti) show distinct 1H^1H NMR splitting at δ 1.2–1.4 ppm .

Q. How do substituents at positions 2, 5, and 7 influence the biological activity of this compound derivatives?

  • Answer : Structure-activity relationship (SAR) studies reveal:

  • Position 2 : Electron-withdrawing groups (e.g., trifluoromethyl) enhance enzyme inhibition (e.g., IC50_{50} < 100 nM for kinase targets) .
  • Position 7 : Amine substituents (e.g., dimethylaminoethyl) improve solubility and cellular uptake, critical for anticancer activity .
  • Position 5 : Methyl groups stabilize the pyrimidine ring, reducing metabolic degradation .
    • Data Table :
DerivativeSubstituentsBiological Activity
A 2-CF3_3, 7-NH2_2Anticancer (IC50_{50} = 85 nM)
B 2-Cl, 7-NHCOCH3_3Anti-inflammatory (COX-2 inhibition)

Q. What analytical challenges arise from tautomeric equilibria in this compound derivatives, and how are they addressed?

  • Answer : The compound exists in equilibrium between amine and imine tautomers, complicating spectral interpretation:

  • NMR dynamics : Variable-temperature 1H^1H NMR (e.g., 298–343 K) resolves tautomers by observing coalescence of NH and CH signals .
  • X-ray crystallography : Confirms dominant tautomeric forms in solid state (e.g., amine tautomer in AZD5718) .
    • Implications : Tautomerism affects binding affinity in drug-target interactions, requiring computational modeling (e.g., DFT calculations) to predict bioactive conformers .

Methodological and Data Contradictions

Q. How can conflicting NMR data for similar derivatives be reconciled during structural elucidation?

  • Answer : Contradictions often arise from solvent effects or impurities. Best practices include:

  • Cross-validation : Compare 1H^1H, 13C^{13}C, and HSQC spectra for consistency (e.g., vs. 11).
  • Control experiments : Reproduce synthetic conditions from literature (e.g., vs. 15) to isolate artifacts.

Q. What strategies improve the scalability of this compound synthesis for preclinical studies?

  • Answer :

  • Flow chemistry : Reduces reaction times for cyclization steps (e.g., from 24 h to 2 h) .
  • Catalyst screening : Palladium catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.